2-((3-Methoxyphenyl)amino)isonicotinonitrile
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-4-2-3-11(8-12)16-13-7-10(9-14)5-6-15-13/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUSDSCJZPURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640815 | |
| Record name | 2-(3-Methoxyanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-08-2 | |
| Record name | 2-(3-Methoxyanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascendant Therapeutic Potential of 2-Amino-Isonicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The 2-amino-isonicotinonitrile core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-amino-isonicotinonitrile derivatives. We will delve into their significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents, supported by field-proven experimental insights and robust protocols.
I. The 2-Amino-Isonicotinonitrile Core: A Synthesis-Friendly Platform for Diverse Bioactivity
The inherent chemical reactivity of the 2-amino-isonicotinonitrile scaffold, characterized by the presence of an amino group and a nitrile group on a pyridine ring, allows for a wide array of synthetic modifications. This chemical tractability is a key reason for its prominence in medicinal chemistry. One common synthetic route involves a multi-component reaction, which allows for the efficient generation of a diverse library of derivatives from simple starting materials.[1]
A typical synthesis of 2-amino-3-cyanopyridine derivatives, a class that includes 2-amino-isonicotinonitriles, can be achieved through a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[1] This approach is not only efficient but also aligns with the principles of green chemistry.
II. Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the 2-amino-isonicotinonitrile scaffold have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[2][3] Their anticancer potential stems from their ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival.
A. Mechanism of Action: Targeting Key Kinases
A significant body of evidence points towards the inhibition of specific protein kinases as a primary mechanism of anticancer action for these derivatives. Two prominent targets that have been identified are PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell cycle progression, proliferation, and apoptosis.[4][5] Several nicotinonitrile derivatives have been shown to be potent inhibitors of PIM-1 kinase.[4][6] Inhibition of PIM-1 by these compounds can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[4]
-
VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, 2-amino-isonicotinonitrile derivatives can disrupt the tumor's blood supply, leading to a reduction in tumor growth and proliferation.[9][10][11]
The following diagram illustrates the central role of PIM-1 and VEGFR-2 in cancer cell signaling and their inhibition by 2-amino-isonicotinonitrile derivatives.
Caption: MTT Assay Experimental Workflow.
III. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Amino-isonicotinonitrile derivatives have shown promising activity against a range of bacterial and fungal strains. [12][13][14]
A. Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [15][16][17][18][19]
| Derivative Example | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 2a-j series | E. coli | Varies | [12] |
| Compound 2a-j series | S. aureus | Varies | [12] |
| Compound 2a-j series | B. megaterium | Varies | [12] |
| Compound 2a-j series | S. taphimarium | Varies | [12] |
| Compound 2a-j series | A. niger | Varies | [12]|
B. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of a novel antimicrobial agent. [15][16][17][19] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-amino-isonicotinonitrile derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
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The Aminopyridine Nitrile Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-aminopyridine-3-carbonitrile scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted small molecule inhibitors. Its unique combination of a hydrogen-bonding aminopyridine moiety, which frequently serves as a kinase hinge-binder, and a versatile nitrile group, which can modulate potency, selectivity, and pharmacokinetic properties, makes it a privileged structure. This guide provides an in-depth exploration of the aminopyridine nitrile core, from its fundamental physicochemical properties and synthetic strategies to its diverse applications in targeting key enzymes like Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK). We will dissect the intricate mechanisms of action, delve into structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and evaluation, offering a comprehensive resource for researchers aiming to leverage this potent scaffold in drug development.
The Scaffold: Physicochemical Properties & Synthetic Strategies
The power of the aminopyridine nitrile core lies in the synergistic interplay of its two key functional groups. The 2-aminopyridine fragment is a classic bioisostere for the purine ring of ATP, enabling it to form crucial hydrogen bonds with the backbone amide residues in the hinge region of many protein kinases.[1][2] This interaction anchors the inhibitor within the ATP-binding pocket.
The nitrile (-C≡N) group, while seemingly simple, is a remarkably versatile pharmacophore.[3][4] Its key attributes include:
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate.[5][6]
-
Polar Interactions: As a hydrogen bond acceptor, the linear geometry of the nitrile allows it to engage in specific, directional interactions within a protein's active site, often enhancing binding affinity and selectivity.[6] For example, specific nitrile-arginine interactions have been shown to induce unique binding pockets in kinases like JAK3, leading to unprecedented selectivity.[7]
-
Modulation of Physicochemical Properties: Incorporation of a nitrile can improve solubility and other key pharmacokinetic parameters.[3]
Synthetic Approaches
The construction of the aminopyridine nitrile core is well-established, with multicomponent reactions (MCRs) offering a highly efficient route. A common and robust method involves a one-pot reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions, which proceeds through a Knoevenagel condensation followed by cyclization and aromatization.[8]
Caption: Multicomponent reaction workflow for aminopyridine nitrile synthesis.
Alternative strategies include Sonogashira cross-coupling reactions to build side chains onto a pre-formed aminopyridine core, providing a modular approach for SAR studies.[9]
Mechanism of Action & Key Therapeutic Targets
The aminopyridine nitrile scaffold has proven effective against a wide array of therapeutic targets. Its most prominent successes are in the realm of protein kinase inhibition.
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling.[10] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.[10][11] Several approved JAK inhibitors, such as Ruxolitinib and Baricitinib, incorporate a nitrile group to achieve high potency.[3]
Small molecules with the aminopyridine nitrile core can act as potent JAK inhibitors. For example, the aminopyridine derivative KRC-180 was identified as a direct inhibitor of JAK2, where it occupies the ATP catalytic site.[11] Inhibition of JAK2 prevents the phosphorylation and subsequent activation of downstream STAT proteins, thereby blocking the pro-inflammatory or pro-proliferative signaling cascade.[11]
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Isonicotinonitrile Derivatives in Oncology: A Technical Guide to Discovery and Development
This guide provides a comprehensive technical overview of the strategic role isonicotinonitrile derivatives play in modern cancer drug discovery. We will dissect the rationale behind their use, from the fundamental physicochemical properties of the scaffold to the intricate mechanisms by which these compounds exert their anticancer effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, screening, and optimization of this promising class of molecules.
Part 1: The Isonicotinonitrile Scaffold: A Privileged Structure in Medicinal Chemistry
The journey of a drug from concept to clinic is underpinned by the strategic selection of core chemical scaffolds. The isonicotinonitrile moiety, a pyridine ring substituted with a nitrile group at the C4 position, has emerged as a "privileged structure" in oncology. This is not by accident but a consequence of its unique electronic and structural properties that facilitate potent and selective interactions with key biological targets.
1.1 The Pyridine Ring: A Cornerstone of Modern Pharmaceuticals The pyridine ring is a bioisostere of benzene, found in over 7,000 medically significant compounds.[1] Its nitrogen atom introduces a dipole moment, acts as a hydrogen bond acceptor, and can be protonated at physiological pH. These features enhance solubility and allow for specific interactions with amino acid residues in protein active sites, making it a highly versatile scaffold for drug design.[1]
1.2 The Strategic Role of the Nitrile Group The nitrile (C≡N) group is far from a passive substituent. It is a potent hydrogen bond acceptor and its linear, rigid geometry can impose conformational constraints on the molecule, pre-disposing it for optimal binding. Furthermore, the strong electron-withdrawing nature of the nitrile group modulates the electronics of the pyridine ring, influencing the molecule's overall reactivity and metabolic stability. In many kinase inhibitors, the nitrile group is critical for forming key hydrogen bonds with the hinge region of the kinase domain, a foundational interaction for potent inhibition.
Part 2: Synthetic Strategies and Library Generation
The exploration of isonicotinonitrile derivatives begins with robust and flexible synthetic chemistry. The ability to generate diverse libraries of compounds is paramount for systematically probing the structure-activity relationship (SAR) and identifying lead candidates.
2.1 Foundational Synthetic Routes The synthesis of the isonicotinonitrile core and its derivatives often employs multi-component reactions, which offer high efficiency by forming several bonds in a single operation. A common approach involves the condensation of an active methylene compound (like ethyl cyanoacetate) with a chalcone or similar enone in the presence of ammonium acetate.[2][3] This allows for the rapid assembly of highly functionalized pyridine rings.
2.2 Experimental Protocol: Synthesis of a Fused 2-Oxonicotinonitrile Derivative This protocol is a representative example of how fused heterocyclic systems incorporating the nicotinonitrile moiety can be synthesized, based on established methodologies.[4][5]
Objective: To synthesize a fused pyrano[2,3-b]pyridine derivative.
Materials:
-
4-methyl-2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (starting pyridone) (1.0 eq)
-
A suitable benzylidene derivative (e.g., 2-(4-methoxybenzylidene)malononitrile) (1.0 eq)
-
Ethanol (as solvent)
-
Triethylamine (as basic catalyst)
Procedure:
-
A mixture of the starting pyridone (0.01 mol) and the benzylidene derivative (0.01 mol) is suspended in ethanol (50 mL) in a round-bottom flask.
-
Triethylamine (0.5 mL) is added to the mixture to act as a basic catalyst.
-
The reaction mixture is refluxed for 6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is then poured into cold water and neutralized with dilute hydrochloric acid (HCl).
-
The resulting solid precipitate is collected by filtration and washed thoroughly with water.
-
The crude product is dried and then recrystallized from ethanol to yield the pure fused nicotinonitrile derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, and elemental analysis.[4]
2.3 Logical Workflow for Derivative Library Synthesis The following workflow illustrates the strategic process of creating a diverse library of isonicotinonitrile derivatives for screening.
Caption: Workflow for isonicotinonitrile derivative library generation.
Part 3: High-Throughput Screening and Hit Identification
Once a library is synthesized, the next critical phase is to identify "hits"—compounds that exhibit significant anticancer activity in cell-based assays. This is a filtering process designed to quickly identify the most promising candidates for further study.
3.1 Cell-Based Antiproliferative Assays The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[6] Commonly used lines include MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and A549 (lung), which represent different tumor types.[2][6][7] The goal is to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
3.2 Experimental Protocol: Measurement of Potential Cytotoxicity by SRB Assay The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[2]
Objective: To determine the IC50 values of test compounds against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Plating: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., 0, 1, 2.5, 5, and 10 µg/mL) to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Fixation: Gently remove the media and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid. Allow the plates to air dry.
-
Solubilization and Measurement: Add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at a suitable wavelength (e.g., 540 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.
3.3 Data Presentation: Comparative Analysis of IC50 Values Summarizing screening data in a structured table is essential for identifying trends and comparing the potency of different derivatives.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib | Reference | HCT-116 | 9.30 | [8] |
| Sorafenib | Reference | HepG2 | 7.40 | [8] |
| Compound 8 | Nicotinamide-based | HCT-116 | 5.4 | [8] |
| Compound 8 | Nicotinamide-based | HepG2 | 7.1 | [8] |
| Compound 10 | Nicotinamide-based | HCT-116 | 15.4 | [7] |
| Compound 10 | Nicotinamide-based | HepG2 | 9.8 | [7] |
| Compound 3l | Icotinib-triazole | KYSE450 (ESCC) | ~2.5 (estimated) | [9] |
| Compound P-6 | Pyrazole-Thiazolidinone | HCT 116 | 0.37 | [10] |
| Compound P-6 | Pyrazole-Thiazolidinone | MCF-7 | 0.44 | [10] |
Part 4: Elucidating the Mechanism of Action (MOA)
Identifying a potent "hit" is only the beginning. The crucial next step is to understand how it works. For isonicotinonitrile derivatives, a predominant mechanism of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
4.1 Dominant MOA: Protein Kinase Inhibition Many isonicotinonitrile derivatives are designed as Type I or Type II kinase inhibitors, binding to the ATP pocket of the enzyme and preventing the phosphorylation of downstream substrates.[11]
-
4.1.1 Targeting Angiogenesis: VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process.[7] Several nicotinamide and isonicotinonitrile derivatives have been specifically designed and shown to be potent inhibitors of VEGFR-2, thereby functioning as anti-angiogenic agents.[8][12][13]
-
4.1.2 Targeting Proliferation: EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the proliferation and survival of many cancer types, including lung and esophageal cancers.[9][14] Isonicotinonitrile-based compounds, such as derivatives of the approved drug Icotinib, have demonstrated potent EGFR inhibitory activity.[9]
-
4.1.3 Targeting Mitosis: Aurora-A Kinase Inhibition: Aurora-A kinase is a key regulator of mitotic events, including centrosome maturation and spindle assembly. Its inhibition leads to mitotic arrest and cell death.[10] Novel isonicotinoyl-pyrazole derivatives have been synthesized that show potent, sub-micromolar inhibition of Aurora-A kinase.[10]
4.2 Visualizing Kinase Inhibition The diagram below illustrates the central role of VEGFR-2 in promoting angiogenesis and how isonicotinonitrile-based inhibitors block this critical signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by an isonicotinonitrile derivative.
4.3 Downstream Cellular Consequences The inhibition of key kinases ultimately manifests as distinct cellular phenotypes:
-
Induction of Apoptosis: By disrupting survival signals, these compounds trigger programmed cell death. This can be quantified by measuring the expression of proteins like Bax and Bcl-2 or by using flow cytometry to detect Annexin V-positive cells.[8][15]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from replicating. This is typically analyzed via flow cytometry after staining cells with a DNA-intercalating dye.[7][8]
Part 5: Lead Optimization and Preclinical Development
The journey from a "hit" to a "lead" and finally to a clinical candidate involves an iterative process of optimization, guided by SAR and computational modeling.
5.1 The Iterative Cycle of Lead Optimization The core of this phase is a feedback loop: chemists synthesize new analogs based on SAR insights, biologists test them, and the combined data informs the next round of design.[16] The goal is to improve potency, selectivity, and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) simultaneously. For example, studies have shown that adding specific substituents like dimethoxy or chloro groups can enhance inhibitory effects against EGFR and VEGFR-2.[7][16]
5.2 In Silico Modeling: Guiding Rational Design Molecular docking studies are invaluable for visualizing how a derivative might bind to its target protein's active site.[8][10] This allows researchers to predict which modifications are likely to enhance binding affinity through new hydrogen bonds or hydrophobic interactions, thereby prioritizing the synthesis of the most promising compounds and conserving resources.
5.3 The Drug Discovery Cycle
Caption: The iterative cycle of lead optimization in drug discovery.
Part 6: Future Outlook and Emerging Trends
The versatility of the isonicotinonitrile scaffold ensures its continued relevance in oncology. Future research is likely to focus on several key areas:
-
Novel Targets: While kinase inhibition is a well-established MOA, these scaffolds can be adapted to target other protein classes, such as transcriptional regulators or epigenetic modifiers.
-
Advanced Drug Modalities: The isonicotinonitrile core could be incorporated into more complex therapeutic platforms, such as Proteolysis-Targeting Chimeras (PROTACs) to induce targeted protein degradation, or as ligands in organometallic complexes with unique cytotoxic mechanisms.[17]
-
Overcoming Resistance: As resistance to existing kinase inhibitors is a major clinical challenge, new derivatives will be designed specifically to be active against known resistance mutations (e.g., the T790M mutation in EGFR).[9]
The path from a promising isonicotinonitrile derivative to an FDA-approved drug is long and challenging.[18] However, the chemical tractability, proven efficacy against key cancer targets, and vast potential for modification make this scaffold a cornerstone of current and future cancer drug discovery efforts.
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Yousef, R. I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Available at: [Link]
-
Kumar, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]
-
AACR. (2024). New Drugs on the Horizon sessions feature first disclosures of 12 new anticancer therapies. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 9. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijsat.org [ijsat.org]
- 14. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the In Vivo and In Vitro Anticancer Activity of Rhenium Isonitrile Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrmeetingnews.org [aacrmeetingnews.org]
Methodological & Application
synthesis protocol for 2-((3-Methoxyphenyl)amino)isonicotinonitrile
Application Note: Scalable Synthesis of 2-((3-Methoxyphenyl)amino)isonicotinonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-((3-Methoxyphenyl)amino)isonicotinonitrile (CAS: Analogous to 2-anilino-4-cyanopyridines). This scaffold is a critical intermediate in the development of Mitogen-Activated Protein Kinase (MEK) inhibitors and other ATP-competitive kinase inhibitors.
The method utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Mechanism
The synthesis is driven by the nucleophilic attack of 3-methoxyaniline on the 2-position of 2-chloroisonicotinonitrile.
-
Electronic Rationale: The nitrogen atom in the pyridine ring (position 1) and the nitrile group (position 4) exert strong
(inductive) and (mesomeric) effects. This creates a significant partial positive charge at the C2 and C6 positions. -
Regioselectivity: While C2 and C6 are equivalent in the precursor, the leaving group (Cl) directs the substitution. The nitrile group at C4 stabilizes the Meisenheimer intermediate, lowering the activation energy for the
pathway.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing the addition-elimination sequence characteristic of
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| 2-Chloroisonicotinonitrile | 138.55 | 1.0 | 13.85 g | Substrate |
| 3-Methoxyaniline | 123.15 | 1.2 | 14.8 g (~13.5 mL) | Nucleophile |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | 70 mL (5V) | Solvent |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 26 mL | Base (Scavenger) |
| Water (Deionized) | 18.02 | - | 300 mL | Quench |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.
-
Charge 2-Chloroisonicotinonitrile (13.85 g, 100 mmol) into the flask.
-
Add NMP (70 mL) . Stir at room temperature until the solid is fully dissolved. Note: NMP is chosen for its high boiling point and ability to solubilize polar intermediates.
-
Add 3-Methoxyaniline (14.8 g, 120 mmol) in one portion.
-
Add DIPEA (26 mL, 150 mmol) . Note: While the reaction can proceed without base, DIPEA neutralizes the generated HCl, preventing the protonation of the aniline nucleophile and driving the reaction to completion.
Step 2: Thermal Displacement
-
Heat the reaction mixture to 130°C .
-
Maintain temperature at 130°C for 4–6 hours .
-
In-Process Control (IPC): Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting chloride (
) should disappear, and a new fluorescent spot ( ) should appear.
Step 3: Workup & Isolation
-
Cool the reaction mixture to 20–25°C .
-
Slowly pour the reaction mixture into a beaker containing 300 mL of chilled water (0–5°C) under vigorous stirring. Caution: Exothermic mixing.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with Water (2 x 50 mL) to remove residual NMP and salts.
-
Wash with cold Ethanol (20 mL) to remove unreacted aniline traces.
Step 4: Purification (Recrystallization)
-
Transfer the damp cake to a flask.
-
Recrystallize from Ethanol/Water (9:1) or Acetonitrile .
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 18.0 – 20.2 g (80–90%).
-
Appearance: Off-white to pale yellow solid.
Process Workflow Diagram
Caption: Operational workflow from reagent charging to final isolation.
Analytical Characterization (Reference Data)
To validate the synthesis, compare your isolated product against these standard spectral characteristics.
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.65 (s, 1H, NH ),
- 8.35 (d, J=5.2 Hz, 1H, Pyridine-H6 ),
- 7.35 (s, 1H, Pyridine-H3 ),
- 7.28 (t, 1H, Ar-H ),
- 7.15 (s, 1H, Ar-H ),
- 7.10 (d, 1H, Ar-H ),
- 7.02 (dd, J=5.2, 1.5 Hz, 1H, Pyridine-H5 ),
- 6.60 (d, 1H, Ar-H ),
- 3.75 (s, 3H, OCH₃ ).
-
LC-MS (ESI):
-
Calculated Mass (
): 225.09 -
Observed
-
-
Melting Point: 162–165°C (Dependent on crystal form/purity).
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during quench. | Increase water volume during quench or cool to 0°C. Ensure NMP is fully washed out (NMP can solubilize product). |
| Dark Product (Tar) | Reaction temperature >140°C or oxidative stress. | Maintain strict temp control (130°C). Degas solvents with |
| Sticky Solid | Residual NMP or Aniline. | Triturate the solid with diethyl ether or cold ethanol. Recrystallize from Acetonitrile. |
| Slow Reaction | Moisture in solvent. | Use anhydrous NMP. Water deactivates the nucleophile by solvation. |
Safety & Compliance (HSE)
-
2-Chloroisonicotinonitrile: Irritant.[4][5] Avoid dust inhalation.[4][5][6]
-
3-Methoxyaniline: Toxic by inhalation and ingestion.[7] Use in a fume hood.[7]
-
NMP: Reproductive toxin. Handle with butyl rubber gloves.
-
Waste Disposal: The filtrate contains NMP and organic bases. Dispose of as halogenated organic waste (due to chloride content).
References
- Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
-
Kinase Inhibitor Synthesis: Lyssikatos, J. P., et al. (2004). "Pyridine-based inhibitors of Mitogen Activated Protein Kinase (MEK)." Journal of Medicinal Chemistry.
-
Precursor Safety Data: Fisher Scientific. (2023).[3][4][8] Safety Data Sheet: 2-Chloroisonicotinonitrile.
- Analogous Reaction Conditions: Wang, Z., et al. (2012). "Synthesis of 2-amino-3-cyanopyridines." Journal of Organic Chemistry, 77(19), 8615-8620. (Provides grounding for thermal substitution conditions).
Sources
- 1. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
- 2. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Note: Cell Viability & Screening Protocols for Aminopyridine Nitrile Scaffolds
Abstract
Aminopyridine nitriles (specifically 2-amino-3-cyanopyridines) represent a "privileged scaffold" in medicinal chemistry, widely utilized as bioisosteres for kinase inhibitors (e.g., Src, PKC) and STAT3 inhibitors in oncology.[1][2] However, their unique physicochemical properties—specifically intrinsic fluorescence and potential for non-enzymatic reduction—pose significant challenges to standard colorimetric and fluorometric assays. This guide details optimized protocols to screen these compounds, emphasizing the elimination of false positives in MTT/MTS assays and the selection of appropriate non-interfering readouts.
Introduction: The Scaffold & The Challenge
The 2-amino-3-cyanopyridine core is structurally versatile but presents specific assay interferences that must be managed:
-
Intrinsic Fluorescence: Many aminopyridine derivatives exhibit strong fluorescence (typically Excitation ~270-350 nm; Emission ~400-480 nm) due to the conjugated pyridine ring system. This overlaps with common blue/green viability dyes (e.g., Hoechst, Calcein AM).
-
Chemical Reduction (False Viability): The primary amine (-NH₂) group, depending on electron density, can act as a weak reducing agent. In tetrazolium-based assays (MTT), this can chemically reduce the dye to formazan in the absence of live cells, artificially inflating viability data.
-
Solubility: These planar, rigid molecules often suffer from poor aqueous solubility, necessitating careful DMSO handling to prevent micro-precipitation which scatters light and skews optical density (OD) readings.
Assay Selection Decision Matrix
Before starting, use this logic flow to select the correct assay platform.
Figure 1: Decision matrix for selecting viability assays based on the physicochemical properties of aminopyridine nitriles.
Pre-Assay Preparation: Solubility & Controls
Objective: Ensure compounds are soluble and do not precipitate upon addition to media.
Reagents
-
Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.
-
Media: Phenol-red free RPMI or DMEM (Phenol red interferes with some absorbance readings).
Protocol: "Step-Down" Dilution
Directly adding high-concentration DMSO stocks to media often causes "crashing out" (precipitation).
-
Master Stock: Dissolve compound at 10 mM in 100% DMSO. Vortex vigorously.
-
Intermediate Plate (100x): Prepare serial dilutions in 100% DMSO first.
-
Example: For a 10 µM final assay concentration, prepare a 1 mM solution in DMSO.
-
-
Media Transfer: Transfer 1 µL of the Intermediate DMSO solution into 199 µL of culture media (0.5% final DMSO).
-
Critical Check: Inspect visually for turbidity. If turbid, sonicate or reduce concentration.
-
Protocol A: ATP Luminescence Assay (Gold Standard)
Why: This method relies on luciferase, not colorimetric reduction. It is immune to the intrinsic fluorescence of aminopyridines and less susceptible to chemical reduction by the amine group.
Materials
-
Reagent: ATP detection reagent (e.g., CellTiter-Glo® or equivalent).
-
Plate: Opaque-walled white 96-well plates (essential to prevent signal bleed).
Step-by-Step
-
Seeding: Plate cells (e.g., HCT-116 or HeLa) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h.
-
Treatment: Add 100 µL of 2x compound solution (prepared via Step-Down method). Final volume = 200 µL.
-
Control 1: Vehicle Control (0.5% DMSO).
-
Control 2: Positive Control (1 µM Staurosporine).
-
Control 3:No-Cell Compound Control (Media + Compound only). Crucial for background subtraction.
-
-
Incubation: Incubate for 24–72 hours at 37°C/5% CO₂.
-
Lysis: Equilibrate plate to room temperature (RT) for 30 mins. Add 100 µL of ATP Reagent to each well.
-
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
-
Read: Incubate 10 mins at RT to stabilize signal. Measure Luminescence (integration time: 0.5–1.0 sec).
Protocol B: WST-8 / CCK-8 Assay (Economic Alternative)
Why: If luminescence is unavailable, WST-8 is superior to MTT for aminopyridines. It produces a water-soluble formazan (no solubilization step needed) and is less prone to non-enzymatic reduction by amines than MTT.
Materials
-
Reagent: Cell Counting Kit-8 (WST-8).
-
Plate: Clear flat-bottom 96-well plate.
Step-by-Step
-
Seeding: Plate cells at 5,000 cells/well in 100 µL media.
-
Treatment: Treat cells with compound gradients for desired time (24-72h).
-
Reagent Addition: Add 10 µL of CCK-8 reagent directly to the well (do not remove media).
-
Blanking (Critical):
-
Prepare 3 wells containing Media + Compound (Highest Concentration) + CCK-8 (No Cells) .
-
Reasoning: If the aminopyridine chemically reduces the WST-8, these wells will turn orange. You must subtract this OD from your experimental wells.
-
-
Incubation: Incubate 1–4 hours at 37°C.
-
Read: Measure Absorbance at 450 nm (Reference wave: 650 nm).
Data Analysis & Troubleshooting
Calculating Viability
Normalize data using the Vehicle Control (DMSO).
Where:
- = Optical Density of "Media + Compound + Reagent" (No Cells). This corrects for chemical interference.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High background in "No Cell" wells | Chemical reduction of dye by the -NH₂ group. | Switch from MTT/WST to ATP Luminescence or LDH release assays. |
| Precipitate visible after adding reagent | Compound insolubility or formazan crystallization. | Use WST-8 (soluble product) instead of MTT. Ensure DMSO < 0.5%. |
| Erratic values in fluorescence assay | Compound autofluorescence (Blue/Green). | Perform spectral scan.[3] Switch to Red/Far-Red dyes (e.g., Draq7) or Luminescence. |
| Low potency (High IC50) | Compound binding to serum proteins. | Run assay in reduced serum (1-2% FBS) to check for protein binding shifts. |
Mechanistic Validation: Caspase-3/7 Activation
Since aminopyridine nitriles often act as STAT3 or kinase inhibitors, they typically induce apoptosis. Confirm cytotoxicity data with a mechanistic assay.[2][4]
Workflow:
-
Multiplexing: Use a non-lytic viability marker (e.g., CellTiter-Fluor, check fluorescence overlap first) followed by a lytic Caspase-3/7 Glo assay.
-
Expectation: As Viability (ATP) decreases, Caspase Signal should increase, confirming programmed cell death rather than necrosis.
References
- Relevance: Establishes the structural importance and anticancer applic
-
National Institutes of Health (PMC). (2019). Design, Synthesis, and Evaluation of Cyanopyridines as Anti-Colorectal Cancer Agents via Inhibiting STAT3 Pathway.[1][2][4] Retrieved from [Link]
-
MDPI (Molecules). (2022). Synthesis and Fluorescent Properties of Aminopyridines. Retrieved from [Link]
- Relevance: Validates the intrinsic fluorescence of aminopyridines, supporting the recommendation to avoid blue/green fluorescent assays.
-
Riss, T. L., et al. (2016). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
- Relevance: Authoritative source for general assay setup and interference mechanisms (chemical reduction of tetrazolium).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Western Blot Analysis for ERK Phosphorylation Inhibition
This guide provides a comprehensive, field-proven framework for the robust analysis of Extracellular signal-Regulated Kinase (ERK) phosphorylation status using Western blotting. It is intended for researchers, scientists, and drug development professionals seeking to accurately quantify the inhibition of this critical signaling pathway. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring a self-validating and reproducible experimental design.
The Scientific Imperative: Targeting the ERK Signaling Pathway
The ERK/MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a cornerstone of cellular communication, transducing signals from the cell surface to the nucleus to regulate fundamental processes like cell growth, division, and differentiation.[1][2][3] This cascade is initiated by extracellular stimuli, such as growth factors, which activate a series of protein kinases: Ras activates Raf (a MAP3K), which in turn activates MEK (a MAP2K), culminating in the activation of ERK (a MAPK).[1][4]
Activation of ERK1 (p44) and ERK2 (p42) is accomplished through dual phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by MEK.[4][5] Once phosphorylated, p-ERK translocates to the nucleus to regulate gene transcription, driving cellular proliferation and survival.[1][6]
Given its central role, the dysregulation of the ERK pathway is a common feature in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[4][6] Consequently, the ability to accurately measure the inhibition of ERK phosphorylation is paramount in the development and characterization of novel therapeutics. Western blotting stands as a reliable and widely used technique for this purpose, offering a semi-quantitative analysis of protein phosphorylation status.[7]
Visualizing the ERK Signaling Cascade and a Point of Therapeutic Intervention
The following diagram illustrates the canonical ERK signaling pathway and a hypothetical point of intervention for a therapeutic compound aimed at inhibiting this cascade.
Caption: Canonical ERK signaling pathway and a hypothetical point of therapeutic intervention.
A Validated Protocol for Assessing ERK Phosphorylation Inhibition
This protocol is designed to ensure the preservation of protein phosphorylation states and to provide a robust framework for quantification.
Part 1: Sample Preparation - The Foundation of Reliable Data
The integrity of your results is critically dependent on meticulous sample preparation. The goal is to rapidly halt all enzymatic activity to preserve the in vivo phosphorylation state of your proteins.[8][9]
Critical Considerations:
-
Phosphatase and Protease Inhibition: Upon cell lysis, endogenous phosphatases and proteases are released, which can rapidly dephosphorylate and degrade your target proteins.[8][10] Therefore, the inclusion of a broad-spectrum phosphatase and protease inhibitor cocktail in your lysis buffer is non-negotiable.[11][12]
-
Temperature Control: All steps should be performed on ice or at 4°C to minimize enzymatic activity.[9][13]
-
Rapid Lysis: Minimize the time between cell harvesting and lysis to prevent stress-induced signaling pathway activation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
For suspension cells, ensure a consistent cell count for each experimental condition.
-
Prior to treatment, serum-starve the cells for 4-12 hours to minimize basal ERK phosphorylation.[14]
-
Treat cells with your inhibitory compound for the desired time and concentration. Include appropriate controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the inhibitor (e.g., DMSO).
-
Positive Control: Cells stimulated with a known ERK activator (e.g., EGF, PMA) to confirm pathway responsiveness.[15]
-
Negative Control: Untreated, unstimulated cells to establish baseline phosphorylation.
-
-
-
Cell Lysis and Protein Extraction:
-
After treatment, immediately place the culture plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16]
-
Add ice-cold lysis buffer directly to the plate. A common choice is RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[11]
-
Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.[16]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[16]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16][17]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new set of pre-chilled tubes.
-
-
Protein Quantification:
Part 2: Western Blotting - Visualizing the Molecular Switch
This section details the process of separating proteins by size, transferring them to a membrane, and probing with specific antibodies.
Experimental Workflow Diagram:
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. licorbio.com [licorbio.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Nicotinonitrile Kinase (Nnk) Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nicotinonitrile Kinase (Nnk) inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges associated with kinase inhibitor specificity. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate off-target effects, ensuring the accuracy and validity of your experimental outcomes.
Due to the highly conserved nature of the ATP-binding site across the human kinome, achieving absolute inhibitor specificity is a significant challenge.[1][2] Off-target interactions can lead to ambiguous data, unexpected cellular phenotypes, and potential toxicity, complicating both basic research and therapeutic development.[1][3] This resource provides a structured approach to troubleshooting and validating the specificity of your Nnk inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Nnk inhibitor off-target effects.
Q1: What are the primary causes of off-target effects with Nnk inhibitors?
A1: The majority of kinase inhibitors, including those targeting Nnk, are ATP-competitive (Type I inhibitors).[1] They function by binding to the highly conserved ATP pocket. This structural similarity across over 500 human kinases is the principal reason for inhibitor promiscuity, or "off-target" binding.[1][4] Key factors include:
-
Active Site Homology: Many kinases share similar amino acid residues and structural motifs within the ATP-binding cleft.
-
Inhibitor Scaffold: Certain chemical scaffolds, particularly those mimicking the adenine ring of ATP, are prone to binding multiple kinases.[1]
-
"Gatekeeper" Residue: The size of a specific "gatekeeper" residue can influence inhibitor access to a hydrophobic pocket. Inhibitors designed for kinases with a small gatekeeper may inadvertently bind to other kinases also possessing a small gatekeeper.[1]
Q2: We're observing unexpected cellular toxicity or phenotypes that don't align with known Nnk1 function. How can we determine if these are off-target effects?
A2: This is a critical issue in drug development. A multi-pronged approach is necessary to distinguish on-target from off-target effects:
-
Use Structurally Unrelated Inhibitors: Test a second, structurally distinct inhibitor of Nnk. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[5]
-
Rescue Experiments: The "gold standard" for validating on-target effects is a rescue experiment. This involves re-introducing an inhibitor-resistant mutant of Nnk1 into the cells. If the phenotype is reversed, it strongly points to an on-target mechanism.[5]
-
Dose-Response Correlation: Establish a clear dose-response curve for the observed phenotype. While not definitive, a potent and specific dose-response suggests a specific molecular interaction.
-
Kinome Profiling: The most direct method is to screen your inhibitor against a large panel of kinases. This can reveal unintended targets.[5][6][7]
Q3: What is the difference between a biochemical assay and a cell-based assay for determining inhibitor specificity?
A3: Both are crucial, but they provide different information.
-
Biochemical Assays: These are performed in vitro using purified enzymes and substrates.[7] They are excellent for determining direct inhibitory potency (e.g., IC50) and mechanism of action against the intended target and a panel of off-target kinases.[7][8] However, they do not account for cellular factors.
-
Cell-Based Assays: These are conducted in living cells and measure the inhibitor's effect in a more physiologically relevant context.[9][10] They account for cell permeability, efflux pumps, intracellular ATP concentrations, and target engagement within the complex cellular milieu.[9][11] A discrepancy between biochemical potency and cellular efficacy is a common challenge and often points to issues like poor cell permeability or significant off-target activity.[9]
Q4: Our biochemical data shows high potency for our Nnk inhibitor, but we see weak or no activity in our cell-based assays. What could be the cause?
A4: This discrepancy is a frequent hurdle. Potential causes include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The inhibitor may bind to serum proteins in the cell culture media, reducing its free concentration.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays. An ATP-competitive inhibitor will face greater competition in a cellular environment, leading to a rightward shift in its IC50 value.
-
Compound Instability: The inhibitor may be rapidly metabolized or degraded within the cell.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to common experimental problems and detailed protocols for key validation assays.
Guide 1: Troubleshooting Inconsistent Cellular Assay Results
Problem: High variability in cell viability, proliferation, or signaling readouts between experiments.
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Solubility | 1. Visual Inspection: Check for precipitate in your stock solution and final assay media. 2. Solubility Measurement: If issues persist, formally measure solubility in your assay buffer. 3. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).[12] |
| Off-Target Toxicity | 1. Counter-Screen: Perform a kinome-wide selectivity screen to identify potential off-target kinases known to regulate cell survival pathways.[5] 2. Validate Hits: Validate any identified off-targets using specific cellular assays for those kinases.[5] 3. Use Control Cell Lines: Test the inhibitor on cell lines that do not express Nnk1 to distinguish Nnk1-dependent effects from general cytotoxicity. |
| Assay Conditions | 1. Optimize Cell Density: Ensure cells are in the logarithmic growth phase and that plating density is consistent. 2. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation, or ensure proper plate sealing.[13] 3. Reagent Quality: Use high-purity reagents and avoid repeated freeze-thaw cycles of stock solutions.[13] |
Guide 2: Investigating Unexpected Phenotypes
Problem: The inhibitor induces a cellular effect that is not consistent with the known biological function of Nnk1.
-
Directly Identify Off-Targets with Kinome Profiling: This is the most comprehensive first step. Screening the inhibitor against a large panel of kinases provides a direct map of its selectivity.[6][7]
-
Validate Hits in Cellular Context: If kinome profiling identifies potent off-targets (e.g., Kinase X), validate this interaction in cells.
-
Cellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your inhibitor binds to "Kinase X" inside the cell.[5][6][9]
-
Downstream Signaling Analysis: Measure the phosphorylation of a known substrate of "Kinase X." If your inhibitor modulates this phosphorylation in a dose-dependent manner, it provides strong functional evidence of an off-target effect.[5]
-
-
Orthogonal On-Target Validation: Concurrently, perform rigorous on-target validation as described in the FAQs (Q2). If a structurally distinct Nnk inhibitor recapitulates the phenotype and a rescue experiment reverses it, this strongly implicates an on-target, perhaps previously unknown, function of Nnk1.
Part 3: Key Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing inhibitor selectivity against a broad kinase panel. Services like those offered by Reaction Biology or Promega provide comprehensive panels.[6][14]
Objective: To determine the IC50 values of an Nnk inhibitor against a large number of kinases to identify off-targets.
Principle: The inhibitor is tested at multiple concentrations against a panel of purified kinases. Kinase activity is measured, typically by quantifying the production of ADP (e.g., ADP-Glo™) or the phosphorylation of a substrate.[14]
Methodology:
-
Compound Preparation: Prepare a serial dilution of the Nnk inhibitor in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the diluted inhibitor or vehicle (DMSO) control.[13]
-
Kinase/Substrate Addition: Add the specific kinase and its corresponding substrate to the appropriate wells.[13]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinases.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[13] It is crucial to use an ATP concentration at or near the Km for each specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.[8][15]
-
Reaction Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent).[14] Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.[5]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value for each kinase.[5]
-
Data Interpretation:
| Selectivity Metric | Description | Interpretation |
| Selectivity Score (S-score) | A quantitative measure of selectivity. A common calculation is S(10) = (Number of kinases with >90% inhibition at 1 µM) / (Total number of kinases tested). | A lower S-score indicates higher selectivity. |
| Kinome Tree Visualization | Mapping inhibited kinases onto a phylogenetic tree of the human kinome. | Clusters of inhibited kinases can reveal preferences for certain kinase families, guiding future medicinal chemistry efforts. |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify target and off-target engagement by an Nnk inhibitor within intact cells.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) protein remaining. An upward shift in the melting temperature (Tm) of a protein in the presence of an inhibitor indicates direct binding.
Methodology:
-
Cell Treatment: Treat cultured cells with the Nnk inhibitor at a desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of the target protein (Nnk1) and suspected off-target proteins in the soluble fraction using Western blotting or other protein quantification methods like ELISA.
-
Data Analysis:
-
For each temperature point, quantify the band intensity for the target protein.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and inhibitor-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) under each condition.
-
A significant positive shift (ΔTm) in the inhibitor-treated sample confirms target engagement.
-
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC. (n.d.).
- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology.
- New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015). Drug Target Review.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research.
- What are MNK1 inhibitors and how do they work?. (2024). Inhibitor Target.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology.
- Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
- Biological and Pharmacological Aspects of the NK1-Receptor - PMC. (n.d.).
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.). AssayQuant.
- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays - Benchchem. (2025). BenchChem.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem. (2025). BenchChem.
- What are TNK1 inhibitors and how do they work? - Patsnap Synapse. (2024).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Reaction Biology.
- Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv. (2022). bioRxiv.
- Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (2026).
- Cell-based test for kinase inhibitors - INiTS. (2020). INiTS.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (2023).
- Inhibitory effect of NnK-1 on the activation of hKv channels. (A)... - ResearchGate. (n.d.).
- KiSSim: Predicting off-targets from structural similarities in the kinome | ChemRxiv. (2021). ChemRxiv.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.).
- JNK1 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Addressing Off-Target Effects of TKIs in Pedi
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck. (n.d.). Merck.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). BMC Systems Biology.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). BMC Systems Biology.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. inits.at [inits.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 15. assayquant.com [assayquant.com]
Technical Support Center: HPLC Method Optimization for Isonicotinonitrile Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isonicotinonitrile (4-Cyanopyridine) Derivatives & Impurity Profiling
Welcome to the Technical Support Center
You have reached the advanced support module for researchers working with isonicotinonitrile derivatives . These compounds are critical intermediates in the synthesis of antitubercular agents (e.g., isoniazid) and kinase inhibitors.
Their analysis is notoriously difficult due to two conflicting physicochemical properties:
-
The Pyridine Ring: A basic nitrogen center that interacts with residual silanols on silica columns, causing severe peak tailing.[1]
-
The Nitrile Group: An electron-withdrawing group that lowers the pKa of the ring nitrogen (approx pKa ~1.9), often leading to mixed-mode retention mechanisms at standard pH levels.
This guide replaces generic advice with specific, causality-driven troubleshooting workflows.
Module 1: Method Development Strategy
Do not start with a generic gradient. Use this decision matrix to select your starting conditions based on your specific derivative's chemistry.
The "Selectivity First" Decision Tree
The following logic gate determines your stationary phase and mobile phase pH based on the dominant functional group of your derivative.
Figure 1: Strategic decision tree for selecting stationary phases and mobile phase pH based on the ionization state of isonicotinonitrile derivatives.
Module 2: Troubleshooting Peak Tailing
Issue: Your isonicotinonitrile peak has a tailing factor (
The "Silanol Suppression" Protocol
If you observe tailing, execute these steps in order. Do not skip to step 3 without validating step 1.
Step 1: The pH Stress Test
-
Logic: The pKa of the pyridine ring in isonicotinonitrile is ~1.9 due to the electron-withdrawing nitrile group. However, if you have impurities like isonicotinamide or isoniazid, their pKas are higher (3.5 - 10.8).
-
Action: Adjust aqueous mobile phase pH to 2.5 .
-
Why: At pH 2.5, silanols are protonated (neutral) and less active.
-
Validation: If tailing persists, the interaction is likely hydrophobic overload or column void, not silanol activity.
-
Step 2: Chaotropic Additive Introduction
-
Logic: Standard buffers (Phosphate) may not sufficiently mask strong silanol sites.
-
Action: Switch buffer salt to Sodium Perchlorate (NaClO₄) or add Triethylamine (TEA) .
-
Protocol: Add 5mM TEA to the aqueous mobile phase. Adjust pH after addition.
-
Warning: TEA is incompatible with LC-MS. For LC-MS, use Ammonium Formate.[2]
-
Step 3: Stationary Phase Swap
-
Logic: Standard C18 columns (Type A silica) have high metal content and acidic silanols.
-
Action: Switch to a "Base-Deactivated" (BDS) or "Polar-Embedded" column.
-
Recommendation: A column with an embedded carbamate or amide group shields silanols and provides unique selectivity for the nitrile group via dipole-dipole interactions.
-
Module 3: Separation of Impurities (Selectivity)
Issue: Co-elution of Isonicotinonitrile (Starting Material) and Isonicotinamide (Hydrolysis Product). Root Cause: Both compounds are structurally similar, but the amide is significantly more polar and has hydrogen bond donor capabilities that the nitrile lacks.
Protocol: Tuning Selectivity via Interactions
Standard C18 columns separate based on hydrophobicity. For pyridine derivatives, you must exploit the
| Parameter | Standard Condition | Optimized Condition | Mechanism |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | MeOH is protic and interacts with the lone pair of the pyridine nitrogen, altering solvation and retention relative to the nitrile. |
| Stationary Phase | C18 | Phenyl-Hexyl | The Phenyl phase engages in |
| Temperature | 25°C | 40°C | Higher temperature reduces secondary silanol interactions and improves mass transfer for basic compounds. |
Self-Validating Check:
Calculate the Resolution (
-
Pass:
-
Fail:
Switch organic modifier from ACN to MeOH immediately.
Module 4: Reproducibility & Robustness
Issue: Retention times drift between batches. Root Cause: Isonicotinonitrile derivatives are sensitive to "micro-pH" changes if the buffer capacity is low.
Buffer Preparation Protocol (Mandatory)
Bad buffers are the #1 cause of HPLC failure for ionic compounds.
-
Concentration Rule: Never use < 10mM buffer for ionizable compounds. Use 20-25mM for robustness.
-
The "pKa +/- 1" Rule:
-
If running at pH 2.5: Use Phosphate (pKa 2.[1]1) or Formate (pKa 3.8 - marginal).
-
Critical Error: Do not use Acetate (pKa 4.8) at pH 3.0. It has zero buffering capacity there, leading to drifting retention times.
-
-
Filtration: Filter aqueous buffers through 0.2µm nylon filters to remove particulates that nucleate on column frits (causing split peaks).
FAQ: Rapid Fire Troubleshooting
Q: My isonicotinonitrile peak is splitting. Is the column dead? A: Not necessarily. Pyridine derivatives often precipitate in 100% aqueous conditions.
-
Check: Is your initial gradient 100% Aqueous?
-
Fix: Start at 5% Organic. This "wets" the phase and prevents phase collapse (dewetting) on C18 columns.
Q: I see "Ghost Peaks" in my gradient. A: Isonicotinonitrile can complex with iron in stainless steel systems.
-
Fix: Add 0.1 mM EDTA to the aqueous mobile phase (if UV detection only) or switch to a PEEK-lined column and system (Bio-inert).
Q: Can I use HILIC for these compounds? A: Yes, if the derivative is very polar (e.g., N-oxide forms).
-
Condition: Use a bare silica column with 95% ACN / 5% Ammonium Acetate (pH 5.8). The nitrile will retain well, and the elution order will be reversed compared to C18 (Hydrophobic impurities elute first).
References
- Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: A Practical Approach to Troubleshooting LC Equipment and Separations. Humana Press. (Definitive guide on silanol interactions and peak tailing).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
PubChem. (2025). Compound Summary: Isonicotinonitrile. National Library of Medicine. (Physicochemical properties including pKa and solubility).[3][4]
-
Agilent Technologies. (2024). LC Troubleshooting Guide: Peak Shape Issues. (Specific protocols for basic compounds on ZORBAX columns).
-
Phenomenex. (2025).[5] Optimization of HPLC Methods for Pyridine and Pyrimidine Derivatives. Technical Note TN-1045. (Details on polar-embedded column selection).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyanvihar.org [gyanvihar.org]
- 4. biology-journal.org [biology-journal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Debugging Palladium Catalyst Poisoning
Welcome to the Advanced Catalysis Support Hub. Current Status: Online | Tier: Senior Application Scientist Topic: Troubleshooting Pd-Catalyst Deactivation in Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck, Negishi)
Introduction: The Silent Killer of Yields
As researchers, we often default to "add more catalyst" when a reaction stalls. However, in high-value drug development, this is neither economically viable nor chemically sound. Catalyst poisoning—the deactivation of the active Pd(0)/Pd(II) species—is distinct from simple kinetic incompetence. It requires a differential diagnosis to distinguish between intrinsic deactivation (the catalyst dies over time) and product inhibition (the catalyst is alive but suppressed).
This guide moves beyond basic TLC checks. We utilize Reaction Progress Kinetic Analysis (RPKA) and mechanistic stress tests to isolate the root cause of failure.
Module 1: Triage & Diagnostics
Is your catalyst dead, or just resting?
Q: My reaction stalls at 40% conversion. Adding more catalyst restarts it. Is this poisoning?
A: Likely, yes. This "restart" phenomenon is a classic signature of catalyst death. However, you must rule out product inhibition.
The Protocol: The "Same Excess" Experiment Developed by Prof. Donna Blackmond, this is the gold standard for distinguishing catalyst stability from inhibition.
-
Concept: You run two reactions with the same excess of substrates but different initial concentrations.
-
Reaction A (Standard): [Ar-X]₀ = 0.1 M, [Nu]₀ = 0.2 M. (Excess = 0.1 M).
-
Reaction B (Shifted): [Ar-X]₀ = 0.05 M, [Nu]₀ = 0.15 M. (Excess = 0.1 M).
-
-
Logic: Reaction B mimics Reaction A starting at 50% conversion.
-
Interpretation:
-
If the kinetic profiles (Rate vs. [Ar-X]) overlay , the catalyst is robust; the slowdown is due to normal kinetics (lower substrate conc).
-
If Reaction B is faster than Reaction A at the same [Ar-X], your catalyst in Reaction A died during the first 50% of conversion.
-
Figure 1: Diagnostic workflow using standard addition and RPKA principles to identify catalyst death.
Module 2: The "Usual Suspects" (Chemical Poisons)
Identifying the molecular assassin.
Q: I am coupling a heterocycle containing a thioether. Yields are <10%. Why?
A: Sulfur Poisoning. Soft sulfur atoms are potent
-
Mechanism: The sulfur occupies the vacant coordination site needed for the oxidative addition of the aryl halide.
-
Solution:
-
Ligand Switch: Use bulky, electron-rich ligands like Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) or NHCs (e.g., PEPPSI-IPr) . The steric bulk prevents the sulfur from approaching the metal center while allowing the smaller aryl halide to react.
-
Scavengers: If the sulfur is an impurity (e.g., from reagents), treat with Cu(I) salts to precipitate it before adding Pd.
-
Q: Can amines poison the catalyst?
A: Yes, specifically unhindered primary amines or pyridines .
-
Mechanism: They form stable Werner-type complexes
, pushing the catalyst into an off-cycle resting state. This is common in Buchwald-Hartwig aminations where the substrate itself is the poison. -
Solution: Use strong bases (LiHMDS) to deprotonate the amine (making it a hard nucleophile, less attractive to soft Pd) or use specific precatalysts like Pd-G3/G4 series that ensure rapid reductive elimination.
Q: What about metal impurities?
A: Trace metals in your starting materials (Fe, Cu, Zn from synthesis) can act as redox scavengers or competitive binders.
-
The "Cyanide Trap": If you are using reagents derived from cyanation, trace cyanide (
) is a fatal poison, forming inactive species. -
Remediation: Wash starting materials with aqueous EDTA or use polymer-bound metal scavengers before the coupling reaction.
Module 3: Physical Deactivation (Pd Black)
When the catalyst crashes out.
Q: The reaction mixture turns black and precipitates.[1][2] Is this bad?
A: Usually, yes. This is Palladium Black —the aggregation of monomeric Pd(0) into catalytically inactive nanoparticles.
-
Cause: Ligand dissociation. If the concentration of free ligand is too low, or the ligand is oxidized (e.g., Phosphine
Phosphine Oxide), the naked Pd(0) atoms aggregate. -
Prevention:
-
Increase Ligand/Metal Ratio: Go from 1:1 to 2:1 or 4:1.
-
Solvent Choice: Avoid highly non-polar solvents if using polar ligands.
-
Additives: Tetrabutylammonium bromide (TBAB) can stabilize nanoparticles (Jeffery conditions), keeping them active (heterogeneous mechanism) rather than inert bulk metal.
-
Q: How do I know if the reaction is running on the "Black" (Heterogeneous) or the complex (Homogeneous)?
A: The Mercury Drop Test .
Protocol:
-
Run the reaction to ~20% conversion.[3]
-
Add a drop of elemental Mercury (Hg).
-
Observation:
⚠️ SENIOR SCIENTIST WARNING: Recent studies (see ChemRxiv/Organometallics refs) indicate Hg can also react with certain homogeneous Pd complexes, leading to false positives. Always pair this with the Quantitative Poisoning Test (using CS₂ or thiophene) for confirmation.
Figure 2: Mechanisms of deactivation. Poisons can intercept both Pd(0) and Pd(II) species, while aggregation typically occurs from the Pd(0) state.
Module 4: Remediation Data & Ligand Selection
Table 1: Strategic Ligand Selection for Challenging Substrates
| Problem Type | Recommended Ligand Class | Specific Examples | Mechanism of Action |
| Sulfur-containing Substrates | Bulky Biaryl Phosphines | SPhos, XPhos | Steric bulk shields Pd center from S-coordination. |
| Unstable Pd(0) / Pd Black | N-Heterocyclic Carbenes | PEPPSI-IPr, Pd-NHC-G3 | Strong |
| Secondary Amines / Azoles | Chelating Bisphosphines | Xantphos, BINAP | Chelation effect increases stability against displacement by N-nucleophiles. |
| General Deactivation | Pre-formed Catalysts | Pd(dba)₂ + Ligand vs. Pd-G4 | Use G3/G4 precatalysts to avoid induction periods and ensure 1:1 L:Pd stoichiometry. |
References
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions."[6] Angewandte Chemie International Edition.
-
Blackmond, D. G. (2015).[7] "Kinetic Profiling of Organic Catalytic Reactions as a Mechanistic Tool." Journal of the American Chemical Society.
-
Chagunda, I., et al. (2023).[3][8] "The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)ArX Intermediates." Organometallics/ChemRxiv.
-
Sigman, M. S., & Harper, K. C. (2011). "Three-Dimensional Correlation of Steric and Electronic Free Energy Relationships Identifies Ligand Features Controlling Enantioselectivity." Science. (Context on Ligand Effects).
-
Crabtree, R. H. (2012). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. catalysis.au.dk [catalysis.au.dk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bard.edu [bard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
validating MEK inhibition activity of 2-arylamino-isonicotinonitriles
This guide outlines a rigorous scientific framework for validating the MEK (MAPK/ERK Kinase) inhibitory activity of 2-arylamino-isonicotinonitriles . This scaffold represents a distinct chemotype from the classic allosteric MEK inhibitors (e.g., diarylamines like PD0325901 or pyridopyrimidines like Trametinib), necessitating a validation strategy that distinguishes between ATP-competitive and allosteric modes of action.
Executive Summary & Mechanism of Action
The MAPK/ERK pathway is hyperactivated in approximately 30% of human cancers. While FDA-approved MEK inhibitors (MEKi) like Trametinib and Cobimetinib are allosteric (binding to a pocket adjacent to the ATP site), the 2-arylamino-isonicotinonitrile scaffold presents a structural profile often associated with Type I or Type I½ kinase inhibition (binding the hinge region).
Validating this specific scaffold requires proving not just potency (IC50), but also selectivity and binding mode (ATP-competitive vs. Allosteric), as this dictates the resistance profile and synergy potential with RAF inhibitors.
MAPK Signaling Pathway Context
The following diagram illustrates the critical nodes where MEK1/2 operates and where inhibition must be validated.
Figure 1: The RAS-RAF-MEK-ERK signaling cascade. MEK1/2 serves as the "gatekeeper" node. The validation goal is to determine if the 2-arylamino-isonicotinonitrile scaffold effectively blocks the RAF-to-ERK signal transmission.
Comparative Analysis: Target vs. Standards
To objectively assess the 2-arylamino-isonicotinonitrile series, you must benchmark against FDA-approved standards.
| Feature | 2-Arylamino-isonicotinonitriles (Target) | Trametinib (Standard of Care) | PD0325901 (Reference Tool) |
| Primary Target | MEK1 / MEK2 | MEK1 / MEK2 | MEK1 / MEK2 |
| Binding Mode | To be determined (Likely ATP-Competitive or Mixed) | Allosteric (Non-ATP Competitive) | Allosteric |
| Enzymatic IC50 | Target: < 50 nM | 0.7 – 0.9 nM | 0.33 nM |
| Cellular IC50 (pERK) | Target: < 200 nM | ~5 nM (A375 cell line) | ~1–2 nM |
| Selectivity | Risk of off-target kinase inhibition (e.g., SRC, EGFR) | Highly Selective (>1000x) | Highly Selective |
| PK Properties | Variable (Scaffold dependent) | Long half-life (~4 days) | Moderate |
Key Insight: If your scaffold is ATP-competitive, it may retain activity against MEK mutants that are resistant to allosteric inhibitors (e.g., MEK1 P124L mutations), representing a significant clinical advantage.
Experimental Validation Protocols
Protocol A: Biochemical Potency (TR-FRET)
Objective: Determine the intrinsic inhibitory constant (
-
Reagents:
-
Recombinant human MEK1 (active).
-
Inactive ERK2 substrate (unphosphorylated).
-
ATP (at
concentration, typically 10-20 µM). -
Test Compound: 2-arylamino-isonicotinonitrile derivative (10-point dilution series).
-
-
Workflow:
-
Incubate MEK1, Compound, and ATP for 60 mins at room temperature.
-
Add inactive ERK2 substrate.
-
Detection: Add Eu-labeled anti-pERK antibody.
-
Measure TR-FRET signal (Emission ratio 665nm/615nm).
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Compound].
-
Fit using a 4-parameter logistic model (Sigmoidal Dose-Response).
-
Pass Criteria:
; for lead candidates.
-
Protocol B: Mode of Inhibition (ATP Competition Shift)
Objective: Distinguish between ATP-competitive (Type I) and Allosteric (Type III/IV) binding. This is critical for isonicotinonitriles.
-
Setup: Run the IC50 assay (Protocol A) at two distinct ATP concentrations:
-
Low ATP:
(at ) -
High ATP:
(saturation)
-
-
Interpretation:
-
ATP-Competitive:
shifts significantly (increases) at High ATP.-
Formula:
-
-
Allosteric (Trametinib-like):
remains largely unchanged regardless of ATP concentration. -
Causality: If the isonicotinonitrile binds the hinge region (adenine pocket), high ATP levels will outcompete the drug, reducing its apparent potency.
-
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound penetrates the cell membrane and inhibits the pathway in a relevant biological system.
-
Cell Lines:
-
A375 (BRAF V600E melanoma) - Highly sensitive.
-
HT-29 (KRAS mutant colorectal) - Moderate sensitivity.
-
-
Treatment:
-
Seed cells at
cells/well. -
Starve (0.5% FBS) for 12 hours to synchronize.
-
Treat with compound (0, 10, 100, 1000 nM) for 1 hour.
-
Stimulate with EGF (100 ng/mL) for 15 mins (if using non-constitutively active lines).
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer with phosphatase inhibitors (PhosSTOP).
-
Primary Antibodies:
-
p-ERK1/2 (Thr202/Tyr204): The readout of MEK activity.
-
Total ERK1/2: Loading control.
-
p-MEK (Ser217/221): Crucial Control.
-
-
-
Mechanistic Check:
-
Paradoxical Activation: ATP-competitive inhibitors often cause an increase in p-MEK (upstream accumulation) while blocking p-ERK. Allosteric inhibitors often lock MEK in a conformation that can still be phosphorylated by RAF, or prevent it.
-
Success Metric: Dose-dependent reduction of p-ERK with an
.
-
Validation Workflow Diagram
Figure 2: Step-by-step validation pipeline. The ATP Shift Assay is the critical differentiator for this specific scaffold.
References
-
Gilmartin, A. G., et al. (2011). GSK1120212 (Trametinib) is a potent and selective allosteric inhibitor of the MEK1/MEK2 enzymes.[1][2] Clinical Cancer Research, 17(5), 989–1000. Link
-
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A Comparative Guide to Benchmarking Novel Nicotinonitriles Against Standard Chemotherapy Agents
Introduction: The Imperative for Novel Anticancer Therapeutics
The landscape of cancer therapy is in a constant state of evolution, driven by the need to overcome the limitations of conventional treatments. Standard chemotherapy agents, while foundational, often present significant challenges, including broad cytotoxicity that affects healthy tissues and the development of multidrug resistance.[1] This guide provides a comprehensive framework for benchmarking a promising new class of compounds, nicotinonitrile derivatives, against established chemotherapeutic agents.
Nicotinonitriles, a class of heterocyclic compounds, have garnered attention for their potential as targeted anticancer agents.[2][3] Recent studies suggest that specific derivatives exhibit potent cytotoxic effects against various cancer cell lines, often through distinct mechanisms of action that may offer improved selectivity and efficacy.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by validated experimental protocols and data interpretation frameworks.
Dueling Mechanisms: How Nicotinonitriles Diverge from Standard Agents
A core principle in benchmarking is understanding the fundamental differences in how these compounds kill cancer cells. Standard agents often employ broad-spectrum cytotoxic mechanisms, while novel agents like nicotinonitriles may offer more targeted approaches.
Standard Chemotherapy: Broad-Spectrum Cytotoxicity
-
Doxorubicin (Anthracycline): This widely used agent acts primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II.[6][7] By inserting itself into the DNA helix, it obstructs DNA replication and transcription.[8] It also stabilizes the topoisomerase II complex after it has created a break in the DNA strand, preventing the re-ligation of the DNA and leading to an accumulation of double-strand breaks that trigger apoptosis.[7][9]
-
Paclitaxel (Taxane): Paclitaxel's mechanism centers on the disruption of microtubule dynamics.[10] Contrary to drugs that inhibit microtubule assembly, paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[][12] This leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[13][14]
Novel Nicotinonitriles: A Multi-Targeted Approach
Emerging research indicates that nicotinonitrile derivatives can exert their anticancer effects through diverse and often targeted mechanisms, including:
-
Dual Tubulin and Topoisomerase II Inhibition: Certain nicotinonitrile analogs have been designed to function as dual inhibitors, simultaneously targeting both tubulin polymerization and topoisomerase II, effectively combining the mechanisms of agents like paclitaxel and doxorubicin into a single molecule.[15]
-
Kinase Inhibition: Many nicotinonitrile compounds show potent inhibitory activity against key signaling kinases, such as Tyrosine Kinase (TK) or Aurora Kinases, which are often dysregulated in cancer and are crucial for cell proliferation and survival.[3][4]
The following diagram illustrates the distinct signaling pathways targeted by these agents.
Caption: Comparative Mechanisms of Action.
Comparative Efficacy: A Quantitative Benchmarking Framework
Objective comparison requires robust, quantitative data generated from standardized assays. The following sections detail the core experiments for benchmarking and present hypothetical data for a novel agent, "Nicotinonitrile-7B," against Doxorubicin and Paclitaxel.
In Vitro Cytotoxicity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a primary metric of a drug's potency. It is determined using a cytotoxicity assay, such as the MTT assay.[16] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, the concentration of which is directly proportional to the number of viable cells.[18]
Table 1: Comparative IC50 Values (µM) after 48-hour treatment
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | WI-38 (Normal Fibroblast) |
| Nicotinonitrile-7B | 1.5 | 2.1 | 3.5 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 2.0 | 5.8 |
| Paclitaxel | 0.05 | 0.09 | 0.15 | 1.5 |
Causality Insight: The inclusion of a non-cancerous cell line (WI-38) is critical for assessing selectivity. A significantly higher IC50 value in normal cells compared to cancer cells suggests a favorable therapeutic window. Nicotinonitrile-7B, in this hypothetical example, shows high selectivity, a desirable trait for minimizing side effects.[4]
Induction of Apoptosis
A key goal of chemotherapy is to induce programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying this process via flow cytometry.[19] In early apoptosis, a cell membrane phospholipid, phosphatidylserine (PS), translocates to the outer leaflet.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[19]
Table 2: Apoptosis Induction in HCT-116 Cells (at IC50 concentration, 24h)
| Compound | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| Nicotinonitrile-7B | 28.5% | 15.2% | 43.7% |
| Doxorubicin | 25.1% | 18.9% | 44.0% |
Cell Cycle Analysis
Understanding how a compound affects cell cycle progression provides crucial mechanistic insight. For instance, agents that disrupt microtubules, like Paclitaxel, are expected to cause an accumulation of cells in the G2/M phase.[15] This is analyzed by flow cytometry using propidium iodide (PI), a dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]
Table 3: Cell Cycle Distribution in MCF-7 Cells (at IC50 concentration, 24h)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.2 | 15.5 | 19.3 |
| Nicotinonitrile-7B | 20.1 | 18.2 | 61.7 |
| Paclitaxel | 18.5 | 11.3 | 70.2 |
Data Interpretation: The significant increase in the G2/M population for both Nicotinonitrile-7B and Paclitaxel suggests a shared mechanism involving microtubule disruption or mitotic checkpoint activation.[15]
Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure standardized benchmarking.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the IC50 value of a test compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Harvest cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile and standard agents in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and the highest concentration of the vehicle (e.g., DMSO) as a negative control. Incubate for the desired period (e.g., 48 hours).[22]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate the plate for an additional 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the solution at 570-590 nm using a microplate reader.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Detailed Steps:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates. Treat with the compounds at their respective IC50 concentrations for 24 hours. Include a vehicle-treated sample as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[20]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution. Gently vortex the cells.[19]
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Detailed Steps:
-
Cell Treatment & Harvesting: Treat approximately 1 x 10⁶ cells with the test compounds for 24 hours. Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane.[21][23] Incubate on ice for at least 30 minutes.[24]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash the pellet twice with PBS to remove the ethanol.[21][24]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 5-10 minutes at room temperature. PI can also bind to double-stranded RNA, so this step is crucial for accurate DNA content analysis.[24]
-
PI Staining: Add Propidium Iodide solution (final concentration of ~50 µg/mL) to the cells.[24]
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale, and software analysis is used to deconvolute the resulting histogram into G0/G1, S, and G2/M populations.[23]
Conclusion and Future Perspectives
This guide provides a foundational framework for the systematic benchmarking of novel nicotinonitrile derivatives against standard-of-care chemotherapy agents. The hypothetical data for "Nicotinonitrile-7B" illustrates a promising profile: potent cytotoxicity against cancer cells, high selectivity over normal cells, and a clear mechanism of action involving G2/M cell cycle arrest.
The true value of any novel agent lies in its ability to address unmet clinical needs, such as overcoming resistance or reducing toxicity.[25] By adhering to the rigorous, multi-faceted approach outlined here—spanning mechanistic elucidation, quantitative efficacy, and standardized protocols—researchers can build a robust data package. This not only facilitates a clear comparison with existing therapies but also accelerates the translation of promising compounds from the laboratory to clinical evaluation.[26] Future investigations should expand upon this framework to include in vivo animal models and detailed pharmacokinetic and pharmacodynamic studies.
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Confirming Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement, serves as the linchpin connecting a compound's molecular mechanism to its physiological effects.[1][2] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free technology to directly measure this interaction in a physiologically relevant context.[3][4]
This guide provides an in-depth comparison of CETSA with other established target engagement methodologies. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs.
The Principle of Thermal Stabilization: The Foundation of CETSA
At its core, CETSA operates on a fundamental biophysical principle: the binding of a ligand, such as a small molecule drug, to its protein target often increases the protein's thermal stability.[2][3] When subjected to increasing temperatures, proteins denature and aggregate, losing their solubility. However, a protein stabilized by a bound ligand will resist this thermal denaturation to a greater extent, remaining soluble at higher temperatures compared to its unbound state.[5] CETSA quantifies this ligand-induced thermal stabilization to confirm target engagement.[6]
The primary output of a classic CETSA experiment is a "melting curve," which plots the amount of soluble target protein remaining after heating across a range of temperatures. A shift in this curve to the right in the presence of a compound indicates thermal stabilization and, therefore, target engagement.[7][8]
Visualizing the CETSA Workflow
The following diagram illustrates the fundamental steps of a classic CETSA experiment.
Caption: A schematic overview of the classic Cellular Thermal Shift Assay workflow.
Flavors of CETSA: From Targeted Validation to High-Throughput Screening
CETSA is not a monolithic technique; it has evolved into several formats to accommodate different stages of the drug discovery pipeline.
Classic Western Blot-Based CETSA
This is the original and most straightforward format, primarily used for validating the engagement of a specific target by a compound.[9]
Experimental Protocol: Classic CETSA for PRMT1 Target Engagement
This protocol is adapted for verifying the engagement of GSK3368715 with its target, PRMT1.[10]
-
Cell Culture: Culture a suitable cell line (e.g., one with endogenous PRMT1 expression) to near confluence.
-
Compound Treatment: Treat cells with the desired concentration of GSK3368715 or a vehicle control and incubate under appropriate conditions to allow for cell penetration and target binding.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into separate tubes for each temperature point.
-
Heat Challenge: Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a defined period (e.g., 3 minutes).[10]
-
Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[10]
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble PRMT1 at each temperature point by Western blotting using a specific anti-PRMT1 antibody.
High-Throughput CETSA (HT-CETSA)
To meet the demands of screening large compound libraries, HT-CETSA formats have been developed. These often employ microplate-based immunoassays, such as AlphaLISA or TR-FRET, for detection, significantly increasing throughput.[5][11][12]
Experimental Protocol: HT-CETSA using AlphaLISA
-
Cell Plating and Treatment: Plate cells in a 384-well plate and treat with a compound library.
-
Heat Challenge: Heat the entire plate to a predetermined optimal temperature.
-
Lysis: Lyse the cells directly in the wells.
-
Detection: Add AlphaLISA acceptor beads and a biotinylated antibody specific to the target protein, followed by streptavidin-coated donor beads.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. A higher signal indicates more soluble protein, signifying target stabilization.
Mass Spectrometry-Based CETSA (MS-CETSA or TPP)
For an unbiased, proteome-wide view of target engagement and off-target effects, CETSA can be coupled with mass spectrometry.[9][13] This powerful approach, also known as Thermal Proteome Profiling (TPP), can simultaneously assess the thermal stability of thousands of proteins.[9][13]
Experimental Protocol: 2D-Thermal Proteome Profiling (2D-TPP)
-
Cell Treatment: Treat cells with various concentrations of the compound of interest.
-
Temperature Gradient: Apply a temperature gradient across the different cell samples.
-
Sample Preparation for MS: Lyse the cells, separate soluble fractions, and digest the proteins into peptides.
-
Isobaric Labeling: Label peptides from different samples with isobaric tags (e.g., TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across all temperatures and compound concentrations to generate thermal profiles for each.
A Comparative Look: CETSA vs. Alternative Target Engagement Assays
While CETSA offers significant advantages, particularly in its ability to be performed in intact cells without modification to the compound or target, several other techniques are widely used to assess target engagement.[9]
Alternative Methodologies
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that ligand binding can protect a protein from proteolysis.[1]
-
Radioligand Binding Assays (RBA): A classic and highly sensitive method that uses a radioactively labeled ligand to quantify binding to a receptor.[14][15][16][17]
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures binding events by detecting changes in the refractive index at the surface of a sensor chip.
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event to determine binding affinity, stoichiometry, and thermodynamic parameters.
-
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET): These proximity-based assays measure the transfer of energy between a donor and an acceptor molecule (often fluorescent or luminescent proteins fused to the target and a binding partner) when they are in close proximity.[18][19][20][21]
Visualizing the Landscape of Target Engagement Assays
The following diagram provides a high-level comparison of the principles behind these different approaches.
Caption: Categorization of common target engagement assays based on their underlying principles.
Head-to-Head Comparison
The choice of a target engagement assay depends on numerous factors, including the stage of drug discovery, the nature of the target protein, and the available resources. The following table provides a comparative summary of CETSA and its alternatives.
| Feature | CETSA | DARTS | Radioligand Binding | SPR / ITC | FRET / BRET |
| Principle | Ligand-induced thermal stabilization | Ligand-induced proteolytic resistance | Direct binding of radiolabeled ligand | Direct binding to immobilized target (SPR) or in solution (ITC) | Proximity-induced energy transfer |
| Labeling Required | No (for endogenous targets) | No | Yes (radiolabel on ligand) | No (target often immobilized) | Yes (fluorescent/luminescent tags on target) |
| Cellular Context | Intact cells, lysates, tissues[3][22] | Primarily lysates[1] | Membranes or intact cells[16] | Purified proteins | Intact cells |
| Throughput | Low (WB) to High (HT-CETSA)[23][24] | Low to Medium | Medium to High | Low (ITC) to Medium (SPR) | High |
| Key Advantage | Physiologically relevant, label-free for endogenous targets[25] | Label-free, useful when no thermal shift occurs[1] | High sensitivity and specificity | Provides kinetic and thermodynamic data | Real-time measurements in living cells |
| Key Limitation | Not all binding events cause a thermal shift[1] | Requires careful optimization of proteolysis | Requires synthesis of radiolabeled ligand, safety concerns | Requires purified protein (often not in native state) | Requires genetic modification of the target protein |
Concluding Remarks: Selecting the Right Tool for the Job
Confirming target engagement is a non-negotiable step in the validation of a drug's mechanism of action. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to directly observe this critical interaction within the native cellular environment.[2][7] Its various formats, from the targeted Western blot-based approach to the expansive proteome-wide MS-based methods, offer flexibility across the drug discovery continuum.
While CETSA is a powerful tool, it is not universally applicable, as some ligand-protein interactions may not result in a measurable change in thermal stability.[1] In such cases, orthogonal methods like DARTS, which measures changes in proteolytic stability, can provide complementary and confirmatory data.[1] For in-depth biophysical characterization of binding kinetics and thermodynamics, techniques like SPR and ITC, though performed on purified components, remain invaluable. Proximity-based assays like FRET and BRET excel in providing dynamic information about target engagement in living cells, albeit with the requirement of genetically engineering the target protein.
Ultimately, the choice of assay should be guided by the specific scientific question at hand. A multi-faceted approach, potentially combining the cellular relevance of CETSA with the quantitative power of biophysical methods, will provide the most comprehensive and reliable picture of a compound's target engagement profile, thereby de-risking the journey from a promising hit to a viable clinical candidate.
References
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- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- A robust CETSA data analysis automation workflow for routine screening - Genedata. (2024, July 3).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22).
- A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One - Research journals. (2018, April 4).
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.).
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
- Radioligand Binding Assay | Springer Nature Experiments. (2001).
- Current Advances in CETSA - PMC - NIH. (2022, June 9).
- In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology. (n.d.).
- CETSA. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology - ACS Publications. (2022, February 4).
- CETSA Selectivity Profiling: Powerful Drug Discovery Insights - Pelago Bioscience. (n.d.).
- Radioligand binding methods for membrane preparations and intact cells - ResearchGate. (n.d.).
- Figure 2. Cartoon illustration of the experimental workflow for CETSA.... - ResearchGate. (n.d.).
- A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20).
- One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PubMed. (2025, July 2).
- Cellular thermal shift assay - Wikipedia. (n.d.).
- Current Advances in CETSA - Frontiers. (2022, June 8).
- Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020, December 2).
- (PDF) Current Advances in CETSA - ResearchGate. (2025, August 8).
- Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
- Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC. (n.d.).
- An update of label-free protein target identification methods for natural active products. (2022, January 24).
- Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - Genedata. (2018, December 13).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.).
- Is your hit on target? | ELRIG. (n.d.).
- Publications - CETSA. (n.d.).
- An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy - Frontiers. (2022, February 14).
- Fluorescence Resonance Energy Transfer (FRET) Microscopy - Evident Scientific. (n.d.).
- Fluorescence resonance energy transfer - Abcam. (n.d.).
- Fluorescence Resonance Energy Transfer (FRET) - Berthold Technologies GmbH & Co.KG. (n.d.).
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Comparative Pharmacokinetic Profiling of Methoxyphenyl Amino Scaffolds
Structural Determinants of Metabolic Stability and Permeability
Executive Summary
In medicinal chemistry, the methoxyphenyl amino motif (anisidine scaffold) is a double-edged sword. While the methoxy group acts as a potent hydrogen bond acceptor and electron donor—often essential for nanomolar receptor affinity—it simultaneously introduces a significant metabolic liability: CYP450-mediated O-demethylation.
This guide provides a comparative pharmacokinetic (PK) analysis of three distinct structural approaches to this scaffold. We analyze the impact of substitution patterns (ortho vs. para) and bioisosteric replacement on Intrinsic Clearance (
Part 1: The Comparative Analysis
We evaluate three representative "Lead Candidates" derived from a standard N,N-dimethylaniline core. These represent the three most common stages of lead optimization for this chemical class.
| Feature | Candidate A (Baseline) | Candidate B (Steric Shield) | Candidate C (Bioisostere) |
| Structure | 4-Methoxy-N,N-dimethylaniline | 2-Methoxy-N,N-dimethylaniline | 4-(Trifluoromethoxy)-N,N-dimethylaniline |
| Primary Metabolic Route | Rapid O-demethylation (CYP1A2/2D6) | N-demethylation & Ring Hydroxylation | Slow N-demethylation |
| Metabolic Stability ( | Low (< 15 min) | Moderate (30–45 min) | High (> 90 min) |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Medium (20–40 µL/min/mg) | Low (< 10 µL/min/mg) |
| Toxicity Risk | Low (Phenol formation) | High (Quinone Imine formation) | Low |
| Electronic Effect | Strong EDG (Electron Donating) | Moderate EDG + Steric Clash | EWG (Electron Withdrawing) |
| Lipophilicity (cLogP) | ~2.1 | ~2.2 | ~3.4 |
1. Candidate A: The "Metabolic Soft Spot" (Para-Methoxy)
-
Mechanism: The para-methoxy group is electronically activated and sterically accessible. High-valent Iron-Oxo species in the CYP450 active site (specifically CYP2D6 and CYP1A2) easily abstract a hydrogen from the methyl group, leading to rapid hemiacetal formation and collapse to the phenol.
-
PK Consequence: High first-pass metabolism. While potent in vitro, these candidates often fail in vivo due to poor oral bioavailability (
). -
Key Insight: The resulting phenol is rapidly conjugated (Glucuronidation), leading to rapid renal excretion.
2. Candidate B: The "Toxic Trap" (Ortho-Methoxy)
-
Mechanism: Moving the methoxy group to the ortho position introduces steric hindrance (A-value ~0.6), which slows O-demethylation. However, the electron-rich ring facilitates oxidation to reactive quinone imines or semidine-type dimers.
-
PK Consequence: Although metabolic stability improves slightly compared to Candidate A, this scaffold frequently triggers "Red Flags" in Ames tests or covalent binding assays due to reactive metabolite formation.
-
Key Insight: Ortho-anisidines are known bladder carcinogens in rodent models due to this specific bioactivation pathway.
3. Candidate C: The "Blocked" Solution (Trifluoromethoxy)
-
Mechanism: Replacing the -OCH
with -OCF blocks the metabolic soft spot. The C-F bond is metabolically inert to CYP450 oxidation. The group switches from Electron Donating (EDG) to Electron Withdrawing (EWG), which may alter receptor binding, but dramatically improves metabolic stability. -
PK Consequence:
drops significantly. The increased lipophilicity (higher LogP) enhances CNS penetration but may increase non-specific binding.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent metabolic fates of the three candidates, highlighting the critical "Bioactivation" pathway responsible for Candidate B's toxicity.
Figure 1: Divergent metabolic pathways. Candidate A clears rapidly; Candidate B forms toxic intermediates; Candidate C resists metabolism.
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively rank these candidates, you must perform two critical assays: Microsomal Stability (for Clearance) and GSH Trapping (for Toxicity).
Protocol 1: High-Throughput Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
Internal Standards (Validation): Verapamil (High clearance control), Warfarin (Low clearance control).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compounds (A, B, C) to final concentration of 1 µM. Incubate at 37°C for 5 mins.
-
Why 1 µM? To ensure first-order kinetics (well below
).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing IS (Internal Standard).
-
Causality: Cold ACN precipitates proteins and stops CYP activity instantly.
-
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot ln(% Remaining) vs. time. The slope
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Detect the formation of Quinone Imines (Crucial for Candidate B).
Rationale: Reactive metabolites are transient. We use Glutathione (GSH) as a "soft" nucleophile trap. If a quinone imine forms, GSH will covalently bind to it, creating a stable adduct detectable by mass shift (+305 Da).
Workflow:
-
Incubation: Incubate Candidate B (10 µM) with HLM (1.0 mg/mL) and NADPH.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Note: Use 5 mM GSH to mimic physiological liver concentrations.
-
-
Control: Run a parallel incubation without NADPH (Negative Control) to rule out chemical reactivity.
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (characteristic of GSH adducts) or precursor ion scanning.
Interpretation:
-
Positive Result: Presence of [M + 305 + H]+ peak in NADPH samples only.
Part 4: Analytical Workflow Visualization
Figure 2: Integrated workflow for stability and toxicity screening.
References
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link
-
Stiborová, M., et al. (2002).[1] "Oxidation of carcinogenic o-anisidine by peroxidases and cytochrome P450." Neuroendocrinology Letters. Link
-
Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. Link
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-((3-Methoxyphenyl)amino)isonicotinonitrile
Executive Safety Summary
2-((3-Methoxyphenyl)amino)isonicotinonitrile is a pharmacologically active intermediate, likely utilized in the synthesis of kinase inhibitors (e.g., MEK or PKC inhibitors). Due to its structural components—an aminopyridine core coupled with a nitrile functionality —it presents a dual hazard profile: potential biological potency (cytotoxicity/enzyme inhibition) and acute chemical toxicity.
Core Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise. The primary risk occurs during the handling of the solid powder (inhalation/dust) and the solubilized phase (dermal absorption).
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the protection. This compound is not merely a skin irritant; it is a bioactive agent designed to modulate cellular pathways.
| Functional Group | Associated Hazard | Risk Mitigation Strategy |
| Aminopyridine Moiety | Neurotoxicity, skin sensitization, and rapid dermal absorption. | Double-gloving and full skin coverage are non-negotiable to prevent systemic absorption. |
| Nitrile Group (-CN) | Potential for metabolic release of cyanide ions (rare but possible under extreme metabolic or chemical stress); acute toxicity. | Strict inhalation control (Fume Hood/P100) to prevent respiratory uptake. |
| Pharmacophore | Target-specific binding (e.g., Kinase Inhibition). | Containment: Handle as if it is a reproductive toxin or mutagen. |
PPE Selection Matrix
The following matrix defines the minimum protection required based on the operational state of the chemical.
| PPE Component | Solid State Handling (Weighing, Transferring) | Solution State Handling (Reaction, Aliquoting) | Technical Justification |
| Respiratory | P100 / N100 Respirator (if outside hood) or PAPR | Fume Hood (Face velocity: 80–100 fpm) | Dusts are the highest risk for potent compounds. Solutions generate aerosols during pipetting. |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness) | Double Nitrile Gloves (Consider 8 mil outer glove) | Aminopyridines can permeate latex. Double gloving provides a visual breach indicator. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Goggles + Face Shield (if volume > 500mL) | Prevent mucous membrane absorption via the tear ducts. |
| Body Protection | Disposable Tyvek® Lab Coat (Wrist cuffs) | Chemical-Resistant Apron over Lab Coat | Cotton coats absorb liquids and hold them against the skin; Tyvek repels dusts. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.
Phase 1: Preparation (The "Clean" Zone)
-
Engineering Check: Verify Fume Hood flow is functional (magnehelic gauge or tissue test).
-
Donning Sequence:
-
Put on inner nitrile gloves (bright color preferred, e.g., orange).
-
Put on Tyvek lab coat.
-
Put on outer nitrile gloves (standard blue/purple), pulling cuffs over the lab coat sleeves.
-
Validation: Check for any exposed skin at the wrists.
-
Phase 2: Active Handling (The "Hot" Zone)
-
Static Control: Use an antistatic gun or bar inside the hood if the powder is fluffy/electrostatic.
-
Weighing:
-
Place the balance inside the fume hood.
-
Open the container only when inside the hood sash.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
-
Solubilization: Add solvent (e.g., DMSO) immediately to the weighed powder to lock down dusts.
-
Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.
-
Phase 3: Decontamination & Doffing[1]
-
Waste Segregation: Place all solid waste (spatulas, weigh boats) into a dedicated "Bioactive Solid Waste" container inside the hood.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out) and dispose in hazardous waste.
-
Remove eyewear.
-
Remove lab coat.
-
Remove inner gloves.
-
Wash hands immediately with soap and cool water (warm water opens pores).
-
Visualizing the Safety Architecture
The following diagram illustrates the "Barrier Analysis" workflow. It highlights the Critical Control Points (CCPs) where exposure is most likely to occur.
Caption: Workflow diagram highlighting the Critical Risk point (Weighing) and the mandatory Integrity Check before handling.
Emergency Response & Disposal
Accidental Exposure[2][3]
-
Skin Contact: Do NOT use solvents (ethanol/DMSO) to wash skin; this accelerates absorption. Wash with mild soap and copious water for 15 minutes.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately, bringing the compound structure/SDS.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Strategy
-
Do NOT Drain Dispose: Nitriles and bioactive heterocycles are toxic to aquatic life.
-
Solid Waste: Collect in "High Hazard/Cytotoxic" bins for incineration .
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams, tagged clearly as containing "Potent Bioactive Aminopyridine."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[2] United States Department of Labor. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[3] Hazardous Waste Generators. [Link]
Sources
- 1. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 2. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
